N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide
Overview
Description
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide is a complex organic compound with a unique structure that includes a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzaldehyde with butanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]acetamide
- N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propionamide
Uniqueness
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone moiety, combined with the butanamide group, allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-7-19(25)22-13-15-12-14(10-11-18(15)27-3)20-16-8-5-6-9-17(16)21(26)24(2)23-20/h5-6,8-12H,4,7,13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGGHKQIDUBNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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